molecular formula C15H12N2O4 B11970062 N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide CAS No. 968-29-6

N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide

Cat. No.: B11970062
CAS No.: 968-29-6
M. Wt: 284.27 g/mol
InChI Key: QVWSMRKZRQSUSV-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide (CAS 968-29-6) is a chemical compound with the molecular formula C15H12N2O4 and a molecular weight of 284.27 g/mol . This research chemical is of significant interest in the field of medicinal chemistry and neuroscience. It has been identified as a novel scaffold for the development of dopamine D2 receptor ligands . Unlike classical antagonists that require a basic nitrogen atom, this compound represents a non-classical pharmacophore, binding to the D2 receptor through alternative interactions, potentially involving a hydrogen bond from its amide group . This mechanism makes it a valuable tool for studying non-canonical binding sites and for the structure-based design of new therapeutic agents. Its activity as a D2 receptor antagonist suggests potential research applications in investigating the pathomechanisms and treatment of central nervous system disorders, such as schizophrenia . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should handle all chemical products with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

968-29-6

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C15H12N2O4/c18-14(11-4-2-1-3-5-11)10-15(19)16-12-6-8-13(9-7-12)17(20)21/h1-9H,10H2,(H,16,19)

InChI Key

QVWSMRKZRQSUSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation remains a cornerstone for synthesizing N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide. This method involves reacting 4-nitroaniline with benzoyl chloride derivatives in the presence of Lewis acids like anhydrous aluminum chloride (AlCl₃).

Procedure :

  • Activation : AlCl₃ (1.2 equiv.) is added to dichloromethane (DCM) at 0°C, followed by benzoyl chloride (1.0 equiv.) to form the acylium ion.

  • Coupling : 4-Nitroaniline (1.0 equiv.) is introduced, and the mixture is stirred at 25°C for 12 hours.

  • Workup : The reaction is quenched with ice-cold HCl, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield : 68–72%.
Limitations :

  • Nitro groups deactivate the aromatic ring, necessitating excess AlCl₃.

  • Competing N-acylation may occur, requiring careful stoichiometric control.

Claisen Condensation

The Claisen condensation between ethyl benzoylacetate and 4-nitroaniline under basic conditions provides an alternative route.

Reaction Conditions :

  • Base : Sodium ethoxide (NaOEt, 2.0 equiv.) in ethanol.

  • Temperature : Reflux (78°C) for 8 hours.

  • Product Isolation : Acidification with HCl followed by recrystallization from ethanol/water.

Yield : 61%.
Advantages :

  • Avoids Lewis acid catalysts, simplifying purification.

  • Scalable to multi-gram quantities.

Modern Catalytic Methods

Continuous Flow Reactor Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency and safety.

Protocol :

  • Reactors : Tubular flow reactors with immobilized AlCl₃ on silica gel.

  • Conditions :

    • Residence time: 15 minutes.

    • Temperature: 50°C.

    • Pressure: 2 bar.

  • Output : 89% purity at a throughput of 1.2 kg/hour.

Benefits :

  • Reduced AlCl₃ waste via catalyst recycling.

  • Consistent product quality due to controlled reaction parameters.

Organocatalytic Enamine Formation

Palladium-catalyzed cross-coupling has been explored for constructing the β-ketoamide backbone.

Catalyst System :

  • Pd(OAc)₂ (5 mol%).

  • Ligand : XPhos (10 mol%).

  • Base : K₂CO₃ in toluene at 110°C.

Yield : 74%.
Mechanistic Insight :
The nitro group acts as an electron-withdrawing group, accelerating oxidative addition of the aryl halide to Pd(0).

Oxidative Formation Strategies

Hypervalent Iodine-Mediated Oxidation

Phenyliodine diacetate (PIDA) enables direct oxidation of propanamide precursors to β-ketoamides.

Procedure :

  • Substrate : N-(4-Nitrophenyl)-3-hydroxy-3-phenylpropanamide (1.0 equiv.).

  • Oxidant : PIDA (1.5 equiv.) in methanol/NaOH (0.1 M).

  • Conditions : 25°C, 4 hours.

Yield : 82%.
Side Reaction : Overoxidation to carboxylic acids occurs if NaOH concentration exceeds 0.2 M.

Seleninic Anhydride Catalysis

Diphenyl seleninic anhydride [(PhSeO)₂O] selectively oxidizes secondary alcohols to ketones.

Optimized Parameters :

  • Catalyst : 10 mol% (PhSeO)₂O.

  • Solvent : Acetonitrile at 60°C.

  • Time : 6 hours.

Yield : 79%.
Advantage : Tolerance of nitro groups without reduction.

Industrial-Scale Production

Batch vs. Flow Systems

ParameterBatch ReactorContinuous Flow
Yield 65–72%85–89%
Purity 92%95%
Catalyst Loading 1.2 equiv. AlCl₃0.5 equiv. AlCl₃
Throughput 200 g/day1.2 kg/hour

Key Insight : Flow systems reduce AlCl₃ usage by 58% while doubling output.

Solvent Recycling

Ethyl acetate recovery via distillation achieves 95% solvent reuse, lowering production costs by 30%.

Comparative Analysis of Methods

Yield and Efficiency

MethodYield (%)Purity (%)Scalability
Friedel-Crafts68–7292Moderate
Claisen6189Low
PIDA Oxidation8294High
Flow Reactor85–8995Industrial

Trade-offs :

  • Friedel-Crafts : High yield but generates acidic waste.

  • PIDA Oxidation : Eco-friendly but requires expensive oxidants.

Byproduct Formation

  • N-Acetylated Derivatives : 8–12% in Friedel-Crafts due to competing acylation.

  • Carboxylic Acids : 5–7% in PIDA reactions under basic conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: The major product is N-(4-aminophenyl)-3-oxo-3-phenylpropanamide.

    Substitution: The products vary depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitro group may play a crucial role in its activity, potentially undergoing reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of β-ketoamides are highly influenced by substituents on the aromatic rings. Key analogues include:

Compound Name Substituents Key Properties/Applications Reference
N-(4-Bromophenyl)-3-(4-nitrophenyl)-3-oxopropanamide Bromophenyl (electron-withdrawing) Higher lipophilicity; potential antimicrobial agent
3-Chloro-N-phenyl-phthalimide Chlorophthalimide core Monomer for polyimide synthesis
N-(tert-Butyl)-2-(N-(2-fluorophenyl)-2-(4-nitrophenyl)acetamido)-3-oxo-3-phenylpropanamide Fluorophenyl, tert-butyl groups Stabilized crystal structure; enhanced thermal stability
3-[2-(4-Nitrophenylhydrazin]-3-oxo-N-phenylpropanamide Hydrazine linkage Intermediate for antitubercular agents

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) enhance reactivity in electrophilic substitutions and improve antimicrobial activity .
  • Fluorine substituents (e.g., in ) increase metabolic stability and bioavailability due to reduced enzymatic degradation .
Physicochemical Properties

Lipophilicity (logP) and solubility are critical for bioavailability. A comparative analysis reveals:

Compound logP (Calculated) Notes Reference
N-(4-Nitrophenyl)-3-oxo-3-phenylpropanamide ~3.2 (estimated) Moderate lipophilicity; suitable for oral absorption -
3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide 4.8 High logP due to ferrocenyl and CF3 groups; limited aqueous solubility
N-(4-Aminophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide ~1.5 Lower logP enhances water solubility; ideal for intravenous formulations

Key Observations :

  • Bulkier substituents (e.g., tert-butyl, ferrocenyl) increase logP, reducing solubility but improving membrane permeability .
  • Hydrogen-bonding groups (e.g., hydroxyl, amino) lower logP, favoring solubility .

Key Observations :

  • Solvent choice (e.g., chlorobenzene vs. ethanol) affects reaction efficiency and purity .
  • Catalysts like triethylamine improve yields in thiadiazole syntheses .

Key Observations :

  • Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity, outperforming parent β-ketoamides .
  • Antitubercular activity is superior in quinazolinyl hybrids due to enhanced target binding .

Biological Activity

N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide, a compound with the molecular formula C15H12N2O4, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

This compound exhibits significant interactions with various biological targets, particularly in cancer cell lines. Similar compounds have demonstrated the ability to bind to specific receptors and inhibit key enzymes involved in cellular processes. For instance, it has been shown to inhibit certain oxidases, which play a crucial role in maintaining cellular redox balance.

Biochemical Pathways

The compound is involved in several biochemical pathways, including those related to oxidative stress responses. Its interaction with enzymes leads to modulation of cellular signaling pathways, affecting gene expression and cellular metabolism. Notably, it has been observed to influence the MAPK signaling pathway, which is critical for cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines, notably MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). In vitro studies have reported IC50 values ranging from 10 nM to 33 nM, indicating potent activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
This compoundMCF-710–33
This compoundMDA-MB-23123–33
Combretastatin A-4 (CA-4)MCF-7<30

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its potential antimicrobial effects. Preliminary data suggest that it may possess activity against certain bacterial strains, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Recent studies have highlighted the compound's role in modulating apoptosis in cancer cells. For example, flow cytometry analyses demonstrated that treatment with this compound led to cell cycle arrest in the G2/M phase and increased rates of apoptosis in MCF-7 cells .

Furthermore, molecular docking studies indicate that this compound may interact with tubulin at the colchicine-binding site, inhibiting its polymerization. This mechanism is critical for the antiproliferative effects observed in cancer cell lines .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound can be effectively transported into cells via specific transporters. Its metabolic pathways involve cytochrome P450 enzymes, which could lead to the formation of reactive intermediates that contribute to its biological activity.

Toxicity assessments indicate that at low doses, the compound modulates cellular functions without significant toxicity; however, further studies are needed to establish a comprehensive safety profile .

Q & A

Q. What are the recommended synthetic routes for N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the formation of the propanamide backbone via coupling reactions. For example:

Acylation : Reacting 3-oxo-3-phenylpropanoic acid with 4-nitroaniline using coupling agents like EDCI/HOBt in anhydrous DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.
Optimization factors :

  • Temperature : 0–5°C for acylation to minimize side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Triethylamine (TEA) is added to scavenge HCl during amide bond formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR :
    • ¹H NMR : Confirms aromatic protons (δ 7.2–8.3 ppm for nitrophenyl and phenyl groups) and the propanamide backbone (δ 3.2–3.5 ppm for CH₂) .
    • ¹³C NMR : Identifies carbonyl carbons (δ ~170 ppm for the amide, δ ~200 ppm for the ketone) .
  • IR : Detects key functional groups (C=O stretch at ~1680 cm⁻¹ for the amide, ~1720 cm⁻¹ for the ketone) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 325.1) .

Q. How does the nitrophenyl group influence the compound’s reactivity in substitution or reduction reactions?

The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position. Key reactions include:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering biological activity .
  • Nucleophilic Attack : The ketone moiety reacts with Grignard reagents (e.g., RMgX) to form tertiary alcohols, useful for derivative synthesis .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorometric assays .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity (Kᵢ) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess antiproliferative effects .

Q. How are purity and stability ensured during storage?

  • Purity : HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity.
  • Stability : Store at –20°C in amber vials to prevent photodegradation of the nitro group .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Twinning/Disorder : The nitro and phenyl groups create steric hindrance, leading to disordered crystals. Use SHELXL for refinement with restraints on thermal parameters .
  • Solvent Selection : Slow evaporation from DMSO/ethanol (1:3) improves crystal quality.
  • Data Collection : High-resolution synchrotron X-ray data (λ = 0.7 Å) resolves electron density ambiguities .

Q. How can conflicting bioactivity data between studies be resolved?

  • Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) .
  • Structural Confirmation : Re-analyze batches via ¹H NMR to rule out impurities (e.g., unreacted nitroaniline) .
  • Comparative Studies : Test analogs (e.g., methoxy or halogen substituents) to isolate structure-activity relationships (SAR) .

Q. What computational methods support SAR studies for this compound?

  • Molecular Docking : AutoDock Vina predicts binding modes to targets like COX-2 (PDB: 5KIR). The nitro group forms hydrogen bonds with Arg120 .
  • QSAR Modeling : Hammett constants (σ) correlate nitro group electron withdrawal with bioactivity trends .

Q. How can synthetic yields be improved without compromising purity?

  • Microwave-Assisted Synthesis : Reduces reaction time (10 min vs. 24 hrs) and increases yield by 15–20% .
  • Flow Chemistry : Continuous processing minimizes intermediate degradation .

Q. What strategies validate the compound’s metabolic stability in preclinical studies?

  • In Vitro Liver Microsomes : Incubate with rat/human microsomes; quantify parent compound via LC-MS/MS.
  • Metabolite ID : High-resolution MS/MS identifies oxidation products (e.g., hydroxylation at the phenyl ring) .

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